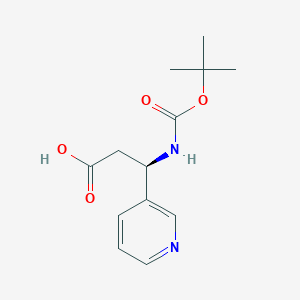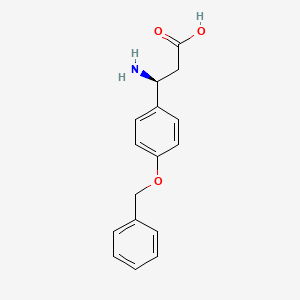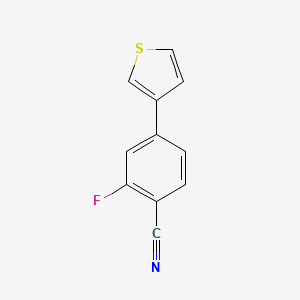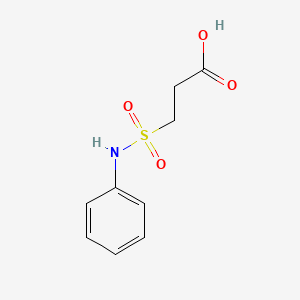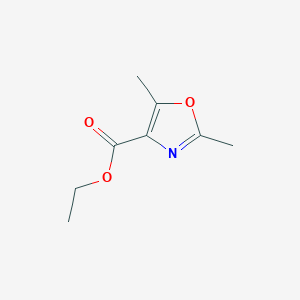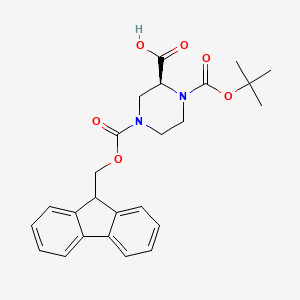
1,8-Diiodoanthracene
Overview
Description
1,8-Diiodoanthracene is a chemical compound with the molecular formula C14H8I2 and a molecular weight of 430.03 . It is a disubstituted anthracene derivative . The compound appears as a light yellow to amber to dark green powder or crystal .
Synthesis Analysis
1,8-Diiodoanthracene can be synthesized from 1,8-dichloroanthraquinone in several steps . An improved procedure for the synthesis of 1,8-diiodoanthracene has been reported, which was very helpful for the oligomer synthesis .
Molecular Structure Analysis
The molecule of 1,8-Diiodoanthracene is nearly planar . The maximum deviation from the mean plane is 0.032 Å for the C atoms and 0.082 Å for the I atoms . In the crystal structure, a sandwich-herringbone arrangement of molecules is observed .
Physical And Chemical Properties Analysis
1,8-Diiodoanthracene is a solid at 20°C . It is light-sensitive, air-sensitive, and heat-sensitive . It should be stored under inert gas at a temperature below 0°C .
Scientific Research Applications
Synthesis of Anthracene Derivatives
1,8-Diiodoanthracene is used in the synthesis of anthracene derivatives. It is synthesized from 1,8-dichloroanthraquinone in three steps by improved procedures . Some anthracene derivatives carrying multiple phenylethynyl groups were synthesized from 1,8-diiodoanthracene and 4,5-diiodo-9-anthrone .
Organic Compounds Research
1,8-Diiodoanthracene is an organic compound that is used in various research applications. It has a molecular weight of 430.03 g/mol and a molecular formula of C14H8I2 .
Synthesis of Diaryl Anthracene Derivatives
A new route for the synthesis of 1,8-diaryl anthracene derivatives has been reported, starting from anthraquinone. The reduction of 1,8-dichoroanthraquinone, followed by aryl–aryl coupling using modified Suzuki–Miyaura reaction conditions, furnished 1,8-diarylanthracene derivatives in a good yield .
Mechanism of Action
Target of Action
1,8-Diiodoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It is primarily used in the synthesis of organic materials . The primary targets of 1,8-Diiodoanthracene are the molecules and structures involved in these synthetic processes .
Mode of Action
1,8-Diiodoanthracene interacts with its targets through chemical reactions. For instance, it can be synthesized from 1,8-dichloroanthraquinone through a series of reactions, including reduction and aryl-aryl coupling . The resulting 1,8-diaryl anthracene derivatives emit in the blue region, providing high quantum yields .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of organic materials . It’s also used in the fabrication of micro/nanostructures .
Pharmacokinetics
Given its use in the synthesis of organic materials, it’s likely that these properties would be influenced by the specific conditions of the synthetic processes .
Result of Action
The action of 1,8-Diiodoanthracene results in the formation of highly emissive 1,8-diaryl anthracene derivatives . These derivatives emit in the blue region and provide high quantum yields . Furthermore, one of the derivatives was used to obtain micro/nanostructures through a surfactant-assisted self-assembling process .
Action Environment
The action, efficacy, and stability of 1,8-Diiodoanthracene are influenced by various environmental factors. For instance, the synthesis of 1,8-Diiodoanthracene from 1,8-dichloroanthraquinone requires specific reaction conditions . Additionally, the formation of micro/nanostructures from one of the anthracene derivatives is assisted by surfactants .
properties
IUPAC Name |
1,8-diiodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQZVGDMYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445574 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diiodoanthracene | |
CAS RN |
189105-78-0 | |
| Record name | 1,8-diiodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,8-diiodoanthracene of interest to researchers?
A1: 1,8-Diiodoanthracene serves as a versatile precursor for synthesizing complex molecules, particularly those incorporating the anthracene scaffold. Its reactivity stems from the two iodine atoms, which can participate in various coupling reactions, enabling the introduction of diverse substituents onto the anthracene core [, , ]. This versatility makes it valuable in developing novel materials with tailored properties.
Q2: What is the most common synthetic route for obtaining 1,8-diiodoanthracene?
A2: While previous methods existed, researchers have optimized a three-step synthesis starting from commercially available 1,8-dichloroanthraquinone, achieving a significantly improved overall yield of 41% [, ]. This improved synthesis makes 1,8-diiodoanthracene more accessible for further research and applications.
Q3: Can you provide an example of how 1,8-diiodoanthracene is used to create new materials?
A3: Researchers successfully employed 1,8-diiodoanthracene in the synthesis of disilanyl double-pillared bisanthracene (DPBA), a novel electron and hole transport material for organic light-emitting diodes (OLEDs) []. This synthesis highlights the potential of 1,8-diiodoanthracene as a building block for advanced optoelectronic materials.
Q4: How does the structure of 1,8-diiodoanthracene influence its solid-state arrangement?
A4: X-ray crystallographic studies reveal that 1,8-diiodoanthracene molecules adopt a nearly planar conformation in the solid state []. Interestingly, this arrangement differs from its chlorinated counterpart, 1,8-dichloroanthracene, showcasing how halogen substitution can influence intermolecular interactions and packing arrangements. This understanding is crucial for designing materials with desired properties.
Q5: Beyond optoelectronics, are there other applications where 1,8-diiodoanthracene shows promise?
A5: 1,8-Diiodoanthracene's utility extends to synthesizing molecules with potential applications in spintronics and molecular magnetism. For instance, researchers utilized 1,8-diiodoanthracene in a multi-step synthesis to create a bis(carbene) precursor []. Upon irradiation, this precursor generated a persistent quintet state, a finding relevant to developing molecular-based magnets and spintronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



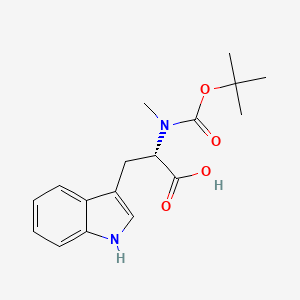

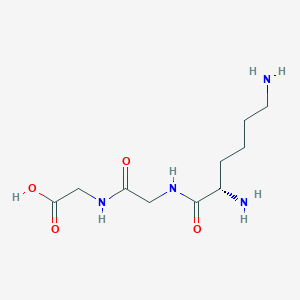

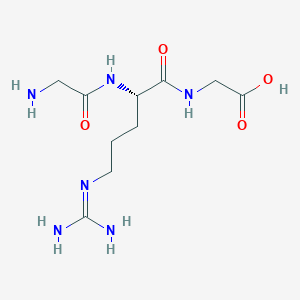
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
